

Application Notes and Protocols for Utilizing PF-04802367 in Kinase Activity Assays

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Compound of Interest

Compound Name: PF-04802367

Cat. No.: B8056571

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Introduction

PF-04802367 is a potent and highly selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).^{[1][2][3][4]} With impressive IC₅₀ values in the low nanomolar range, this compound serves as a critical tool for studying the physiological and pathological roles of GSK-3. GSK-3 is a key regulator in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been implicated in various diseases such as Alzheimer's disease, type II diabetes, and certain cancers. These application notes provide detailed protocols for employing **PF-04802367** in common kinase activity assays to assess its inhibitory effects on GSK-3.

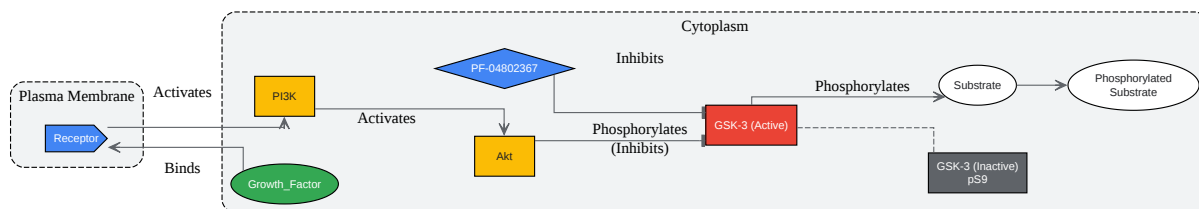
Data Presentation

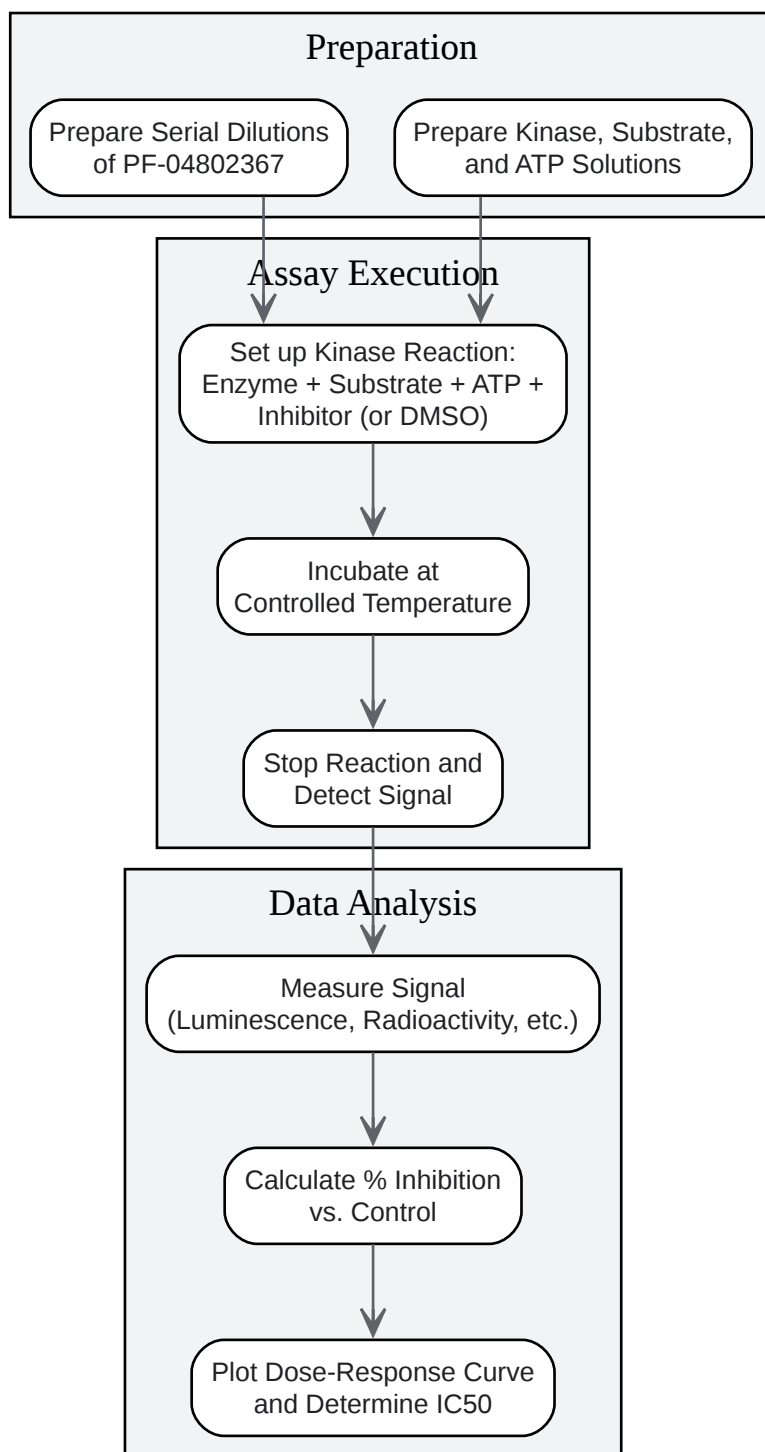
The inhibitory potency of **PF-04802367** against GSK-3 α and GSK-3 β has been determined using various in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Target Kinase	Assay Type	IC50 (nM)
GSK-3 β	Recombinant Human Enzyme Assay	2.1[1][2][4]
GSK-3 β	ADP-Glo Assay	1.1[1][2][4]
GSK-3 β	Mobility Shift Assay	9.0[1][2]
GSK-3 α	Mobility Shift Assay	10.0[1][2]
Tau Phosphorylation (in CHO cells)	Cellular Assay	466[1][2]

Signaling Pathway

GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation through various signaling pathways, most notably the PI3K/Akt pathway. Upon activation by growth factors, Akt phosphorylates GSK-3 β at Serine 9, leading to its inactivation. **PF-04802367** acts as an ATP-competitive inhibitor, directly targeting the kinase domain of GSK-3 and preventing the phosphorylation of its substrates.





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